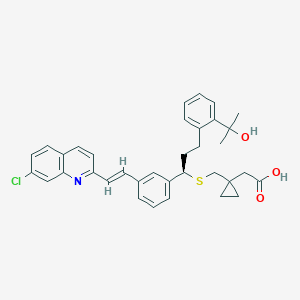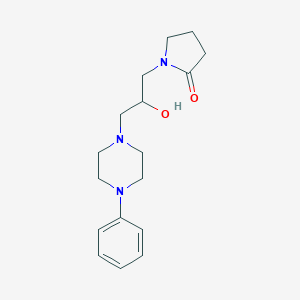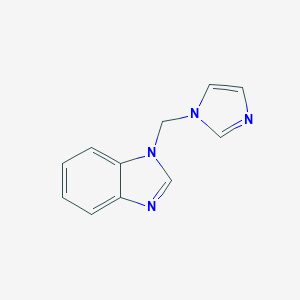
1-(Imidazol-1-ylmethyl)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Imidazol-1-ylmethyl)benzimidazole, also known as IBZM, is a chemical compound that belongs to the benzimidazole family. It has been widely used in scientific research due to its unique properties, including its ability to bind to dopamine receptors. In
Scientific Research Applications
1-(Imidazol-1-ylmethyl)benzimidazole has been widely used in scientific research, particularly in the field of neuroscience. It has been used as a radioligand to study dopamine receptors in the brain using positron emission tomography (PET) imaging. 1-(Imidazol-1-ylmethyl)benzimidazole has also been used to study the effects of dopamine agonists and antagonists on the brain, as well as the effects of various drugs on dopamine receptor binding.
Mechanism Of Action
1-(Imidazol-1-ylmethyl)benzimidazole binds to dopamine receptors in the brain, specifically the D2 receptor subtype. It has a high affinity for these receptors, which allows it to be used as a radioligand in PET imaging. By binding to these receptors, 1-(Imidazol-1-ylmethyl)benzimidazole can help researchers better understand the role of dopamine in various neurological disorders.
Biochemical And Physiological Effects
The binding of 1-(Imidazol-1-ylmethyl)benzimidazole to dopamine receptors can have various biochemical and physiological effects. It can affect the release of dopamine in the brain, as well as the activity of neurons that are involved in dopamine signaling. This can have implications for the treatment of various neurological disorders, including Parkinson's disease and schizophrenia.
Advantages And Limitations For Lab Experiments
1-(Imidazol-1-ylmethyl)benzimidazole has several advantages for use in lab experiments. It has a high affinity for dopamine receptors, which makes it an effective radioligand for PET imaging. It is also relatively easy to synthesize and purify. However, there are also limitations to its use. 1-(Imidazol-1-ylmethyl)benzimidazole has a short half-life, which can limit its usefulness in certain experiments. Additionally, its binding to dopamine receptors can be affected by various factors, such as the presence of other drugs or changes in the brain's chemistry.
Future Directions
There are several future directions for research involving 1-(Imidazol-1-ylmethyl)benzimidazole. One area of interest is the use of 1-(Imidazol-1-ylmethyl)benzimidazole in studying the effects of various drugs on dopamine receptor binding. Another area of interest is the use of 1-(Imidazol-1-ylmethyl)benzimidazole in studying the role of dopamine in various neurological disorders, including addiction and depression. Additionally, researchers may be interested in developing new compounds that are similar to 1-(Imidazol-1-ylmethyl)benzimidazole but have improved properties, such as a longer half-life or a higher affinity for dopamine receptors.
Conclusion:
In conclusion, 1-(Imidazol-1-ylmethyl)benzimidazole is a chemical compound that has been widely used in scientific research due to its unique properties. It has been used as a radioligand to study dopamine receptors in the brain, and has implications for the treatment of various neurological disorders. While there are limitations to its use, there are also several future directions for research involving 1-(Imidazol-1-ylmethyl)benzimidazole.
Synthesis Methods
1-(Imidazol-1-ylmethyl)benzimidazole can be synthesized through several methods, including the reaction of 2-chloro-1-methylbenzimidazole with imidazole in the presence of a base, or the reaction of 1-methylbenzimidazole with 1-chloromethylimidazole. The purity of the final product can be improved by recrystallization.
properties
CAS RN |
159064-01-4 |
|---|---|
Product Name |
1-(Imidazol-1-ylmethyl)benzimidazole |
Molecular Formula |
C11H10N4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1-(imidazol-1-ylmethyl)benzimidazole |
InChI |
InChI=1S/C11H10N4/c1-2-4-11-10(3-1)13-8-15(11)9-14-6-5-12-7-14/h1-8H,9H2 |
InChI Key |
VDWUPPPWTMHZNE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CN2CN3C=CN=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CN3C=CN=C3 |
synonyms |
1H-Benzimidazole,1-(1H-imidazol-1-ylmethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



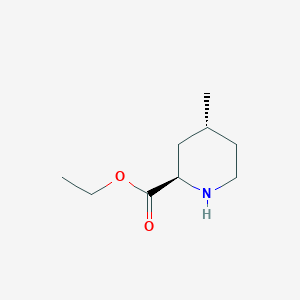




![(3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester](/img/structure/B128253.png)

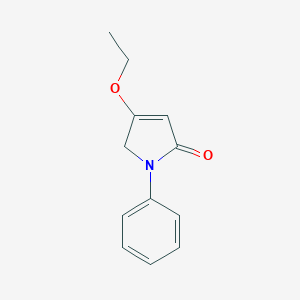
![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol](/img/structure/B128259.png)
![methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxy-4-(imidazole-1-carbothioyloxy)cyclohexane-1-carboxylate](/img/structure/B128262.png)
![methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate](/img/structure/B128266.png)
